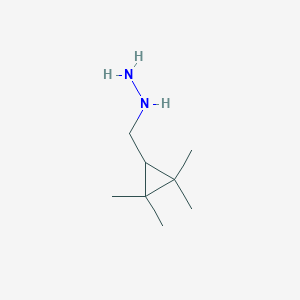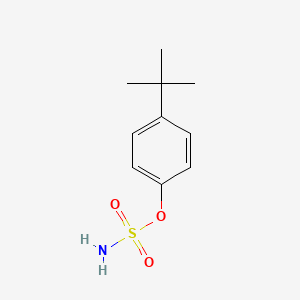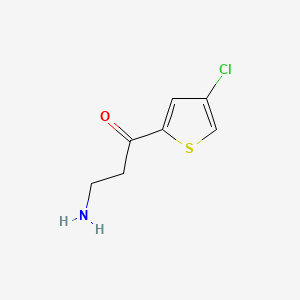![molecular formula C15H14O B13601318 1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is an organic compound that features a biphenyl group attached to a propenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and propenol groups .
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol often involves the isomerization of propylene oxide in the presence of a lithium phosphate catalyst. This method is favored due to its simplicity, high yield, and lack of corrosive by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Results in substituted biphenyl derivatives
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-ol: A simpler analog with similar reactivity but lacking the biphenyl group.
Propargyl alcohol: Contains an alkyne functional group and exhibits different reactivity compared to 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol.
1-Phenyl-2-propen-1-ol: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11,15-16H,1H2 |
Clé InChI |
APDSCJVKWOBAFZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


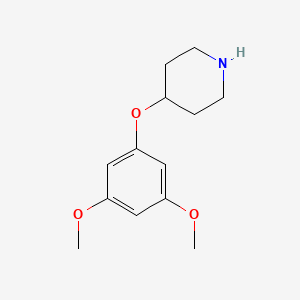
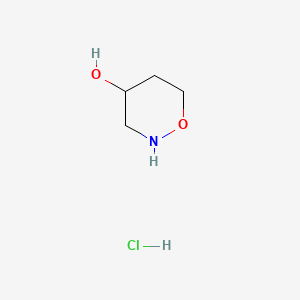
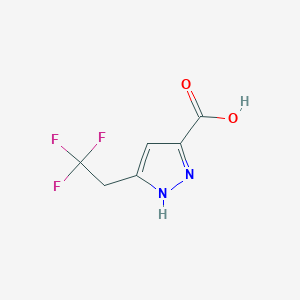
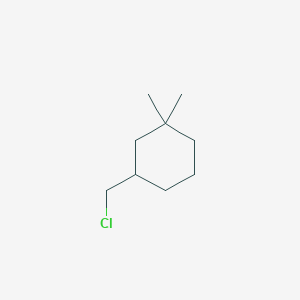
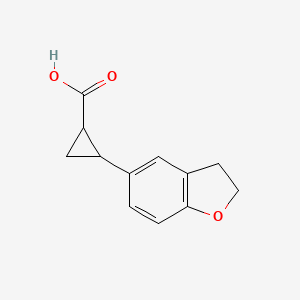
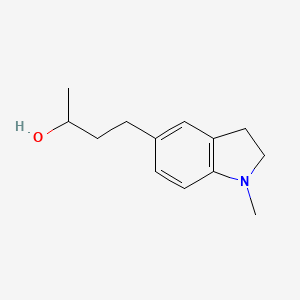

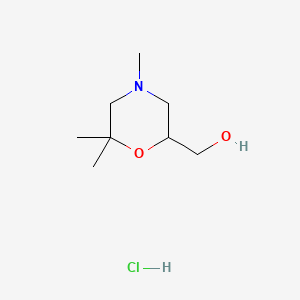
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
